N-(4-aminobenzyl)pivalamide
Overview
Description
N-(4-aminobenzyl)pivalamide: is an organic compound that features a benzylamine moiety attached to a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-Alkylation of Amines with Alcohols: One common method involves the N-alkylation of 4-aminobenzylamine with 2,2-dimethylpropionyl chloride under basic conditions.
Reductive Amination: Another method involves the reductive amination of 4-aminobenzaldehyde with 2,2-dimethylpropionamide in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts are used in hydrogenation reactions to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules .
- Employed in the development of novel catalysts and ligands for organic reactions .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms .
- Utilized in the synthesis of peptide-based drugs and biomolecules .
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory agent .
- Studied for its role in drug delivery systems due to its ability to form stable conjugates with various drugs .
Industry:
- Used in the production of specialty chemicals and materials .
- Applied in the development of advanced polymers and resins.
Mechanism of Action
Molecular Targets and Pathways: N-(4-aminobenzyl)pivalamide exerts its effects primarily through interactions with specific enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways. The compound’s ability to form stable complexes with proteins and other biomolecules is crucial for its biological activity.
Comparison with Similar Compounds
4-Aminobenzyl alcohol: Shares the benzylamine moiety but lacks the propionamide group.
N-(4-aminophenyl)-2,2-dimethylpropanamide: Similar structure but with different substituents on the benzene ring.
4-Aminobenzylamine: Contains the benzylamine group but without the propionamide moiety.
Uniqueness: N-(4-aminobenzyl)pivalamide is unique due to its combination of the benzylamine and propionamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-[(4-aminophenyl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15) |
InChI Key |
XUPKULYKSHBJBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(C=C1)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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